tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate(2:1)
Overview
Description
“tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate(2:1)” is a chemical compound with the molecular formula C22H38N4O8 . It is a solid substance at 20 degrees Celsius . The compound is air sensitive, hygroscopic, and heat sensitive .
Molecular Structure Analysis
The molecular weight of “tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate(2:1)” is 486.57 . The InChI code for the compound is 1S/2C10H18N2O2.C2H2O4/c21-9(2,3)14-8(13)12-6-10(7-12)4-11-5-10;3-1(4)2(5)6/h211H,4-7H2,1-3H3;(H,3,4)(H,5,6) .Physical And Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius . It should be stored under inert gas at a temperature below 0 degrees Celsius . The compound is air sensitive, hygroscopic, and heat sensitive .Scientific Research Applications
1. Synthesis Approaches
Several studies have focused on synthesizing tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate and its derivatives due to their potential in medicinal chemistry. Meyers et al. (2009) developed efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate, useful for further selective derivation on the azetidine and cyclobutane rings. This synthesis provides access to chemical space complementary to piperidine ring systems (Meyers et al., 2009). Similarly, Burkhard and Carreira (2008) reported a concise synthesis of a 2,6-diazaspiro[3.3]heptane building block, demonstrating its usefulness in arene amination reactions (Burkhard & Carreira, 2008).
2. Chemical Space Exploration
The tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate and its analogs are explored for their potential in accessing novel chemical spaces. Hamza et al. (2007) described a practical route to 2,6-diazaspiro[3.3]heptanes, highlighting their amenability to either library or large-scale synthesis, indicating their utility in diverse chemical applications (Hamza et al., 2007).
3. Drug Discovery and Development
Compounds like tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate are significant in drug discovery. Guérot et al. (2011) synthesized novel angular azaspiro[3.3]heptanes, including tert-butyl derivatives, for use as building blocks in drug discovery. Their methods support the synthesis of these compounds either as part of a library or individually on a preparative scale (Guérot et al., 2011).
Safety And Hazards
The compound is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and rinse cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H18N2O2.C2H2O4/c2*1-9(2,3)14-8(13)12-6-10(7-12)4-11-5-10;3-1(4)2(5)6/h2*11H,4-7H2,1-3H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRAMVPOMDHTNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNC2.CC(C)(C)OC(=O)N1CC2(C1)CNC2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate(2:1) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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